1-(Propan-2-yl)-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE is a compound belonging to the piperazine family, characterized by a piperazine ring substituted with an isopropyl group and a pyridylmethyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles . One effective method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes, such as intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine . These methods are preferred for their high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects .
Comparison with Similar Compounds
- 1-Isopropylpiperazine
- 1-Isopropyl-4-(4-pyridinylmethyl)piperazine
- 1,4-Bis(2-pyridinylmethyl)piperazine
Comparison: 1-ISOPROPYL-4-(2-PYRIDYLMETHYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
1-propan-2-yl-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C13H21N3/c1-12(2)16-9-7-15(8-10-16)11-13-5-3-4-6-14-13/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
LLHCLZMIMOEPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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